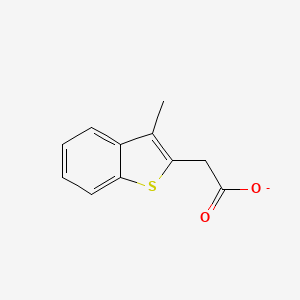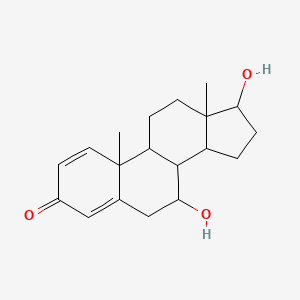
7,17-Dihydroxyandrosta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,17-Dihydroxyandrosta-1,4-dien-3-one is a steroidal compound with the molecular formula C19H26O3. It is known for its role as an androgen, a type of sex hormone that stimulates or controls the development and maintenance of masculine characteristics in vertebrates by binding to androgen receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,17-Dihydroxyandrosta-1,4-dien-3-one typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the hydroxylation of androsta-1,4-dien-3-one at the 7 and 17 positions. This can be achieved using specific reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
7,17-Dihydroxyandrosta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
7,17-Dihydroxyandrosta-1,4-dien-3-one has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in androgen receptor binding and its effects on cellular processes.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of androgen deficiency.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Wirkmechanismus
The compound exerts its effects by binding to androgen receptors, which are proteins located in various tissues throughout the body. Upon binding, it activates these receptors, leading to the transcription of specific genes that regulate the development and maintenance of masculine characteristics. The molecular targets and pathways involved include the androgen receptor signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11α-Hydroxyandrosta-1,4-diene-3,17-dione: Another steroidal compound with similar structural features.
17β-Hydroxy-17-methylandrosta-1,4-dien-3-one: Known for its use in anabolic steroids.
Uniqueness
7,17-Dihydroxyandrosta-1,4-dien-3-one is unique due to its specific hydroxylation pattern at the 7 and 17 positions, which influences its binding affinity to androgen receptors and its biological activity .
Eigenschaften
CAS-Nummer |
848-33-9 |
|---|---|
Molekularformel |
C19H26O3 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
7,17-dihydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h5,7,9,13-17,21-22H,3-4,6,8,10H2,1-2H3 |
InChI-Schlüssel |
MXWNAVKICSVPAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)C(CC4=CC(=O)C=CC34C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


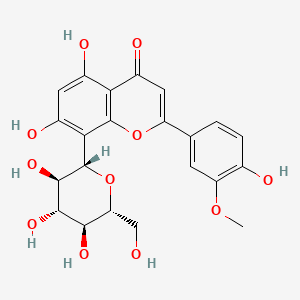
![3-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B14758776.png)
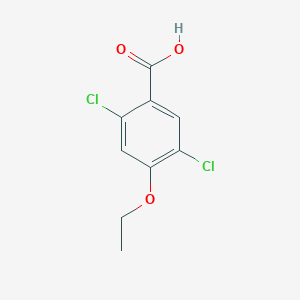
![Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide](/img/structure/B14758786.png)
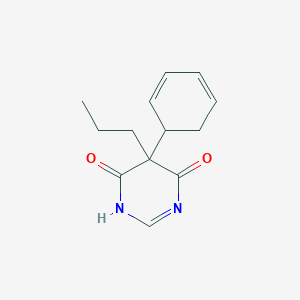
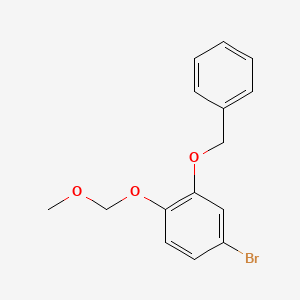
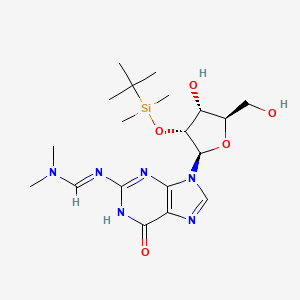

![4-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14758821.png)
![[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14758829.png)
![Benzo[c][2,7]naphthyridine](/img/structure/B14758833.png)

![(2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14758846.png)
